molecular formula C18H19N5O6S B2984006 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 952868-33-6

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2984006
CAS No.: 952868-33-6
M. Wt: 433.44
InChI Key: NBIVDPRODICLDD-UHFFFAOYSA-N
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Description

4-((2,6-Dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a benzamide scaffold. Key structural features include:

  • A sulfamoyl group substituted with a 2,6-dimethylmorpholine moiety, which may enhance solubility and target binding.

This compound belongs to the 1,3,4-oxadiazole class, a group known for diverse biological activities, including antifungal and enzyme-inhibitory properties .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O6S/c1-11-9-23(10-12(2)27-11)30(25,26)14-5-3-13(4-6-14)16(24)20-18-22-21-17(28-18)15-7-8-19-29-15/h3-8,11-12H,9-10H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIVDPRODICLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core, an isoxazole moiety, and a dimethylmorpholino sulfonyl group. This unique combination is hypothesized to contribute to its diverse biological effects.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and oxadiazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrated good inhibitory activity against various pathogens:

CompoundTarget OrganismInhibition Rate (%)
14hPyricularia oryae77.8
14eAlternaria solani50.5
14kGibberella zeae55.9

These findings suggest that the compound may have similar efficacy against fungal pathogens due to its structural similarities with other active compounds .

Insecticidal Activity

Insecticidal assays have revealed that benzamide derivatives can exhibit lethal activities against agricultural pests. For example, a related compound demonstrated lethal effects on Mythimna separate and Helicoverpa armigera, indicating potential applications in pest management .

Toxicity Studies

The toxicity of the compound has been evaluated using zebrafish models. The lethal concentration (LC50) for related compounds was found to be approximately 14.01 mg/L, suggesting moderate toxicity levels that warrant further investigation for safety in agricultural applications .

The biological activity of the compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Similar compounds have shown strong inhibitory effects on urease and acetylcholinesterase, suggesting that the target compound may also affect these enzymes.
  • Binding Affinity : Molecular docking studies have indicated favorable interactions with amino acid residues in target proteins, enhancing the understanding of its mechanism at the molecular level .

Case Studies

  • Antifungal Activity : A study involving a series of benzamides revealed that those with oxadiazole substitutions exhibited enhanced antifungal activity compared to traditional fungicides, highlighting their potential as effective alternatives in crop protection .
  • Insecticidal Efficacy : Field trials using similar compounds demonstrated significant reductions in pest populations, leading to improved crop yields. These results underscore the practical applications of such compounds in sustainable agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

The compound shares structural homology with two antifungal agents, LMM5 and LMM11 , reported by Kioshima et al. (2018) . Below is a comparative analysis:

Compound Sulfamoyl Substituent Oxadiazole Substituent Biological Activity Target Enzyme Efficacy (vs. C. albicans)
Target Compound 2,6-Dimethylmorpholino Isoxazol-5-yl Not reported (structural inference) Not reported Not tested
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Benzyl(methyl) 4-Methoxyphenylmethyl Antifungal activity Thioredoxin reductase (Trr1) MIC: 8–16 µg/mL
LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(ethyl) Furan-2-yl Antifungal activity Thioredoxin reductase (Trr1) MIC: 16–32 µg/mL

Key Observations:

Sulfamoyl Substituent: The target compound’s 2,6-dimethylmorpholino group is structurally distinct from LMM5’s benzyl(methyl) and LMM11’s cyclohexyl(ethyl) groups. Morpholino derivatives are known to improve pharmacokinetic properties (e.g., metabolic stability) compared to aliphatic or aromatic substituents. LMM5 and LMM11 exhibited moderate antifungal efficacy, suggesting that bulkier substituents (e.g., cyclohexyl) may reduce potency compared to smaller groups (e.g., benzyl).

Oxadiazole Substituent :

  • The isoxazol-5-yl group in the target compound differs from LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl . Isoxazole rings are electron-deficient heterocycles, which may enhance binding to redox-active enzymes like Trr1 through dipole interactions.
  • LMM5’s 4-methoxyphenylmethyl group likely improves membrane permeability due to its lipophilic nature, while LMM11’s furan-2-yl may confer rigidity to the molecule.

However, the isoxazole moiety might alter selectivity or potency compared to furan or methoxyphenyl derivatives.

Mechanistic Implications

  • Thioredoxin Reductase Inhibition: LMM5 and LMM11 inhibit Trr1, a critical enzyme in fungal redox homeostasis . The target compound’s sulfamoyl group could similarly interact with Trr1’s selenocysteine active site, but its morpholino substituent may reduce steric hindrance compared to LMM11’s cyclohexyl group.
  • Synergy with Azoles : LMM5/LMM11 showed additive effects with fluconazole, suggesting that combining 1,3,4-oxadiazoles with standard antifungals could overcome resistance . The target compound’s isoxazole group may offer synergistic advantages in multi-drug regimens.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves modular assembly of the benzamide core, sulfonyl-morpholine linkage, and isoxazole-oxadiazole moiety. Key steps include:

  • Sulfonylation : Reacting 2,6-dimethylmorpholine with a sulfonyl chloride intermediate under anhydrous conditions (e.g., THF, NaH base) .
  • Oxadiazole formation : Cyclization of thiosemicarbazide precursors via oxidative methods (e.g., iodine/NaHCO₃) or microwave-assisted protocols .
  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzamide and oxadiazole groups . Example protocol: Reflux in ethanol with hydroxylamine hydrochloride and K₂CO₃ for oxadiazole ring closure (70% yield) .

Table 1: Representative Reaction Conditions

StepSolventCatalyst/ReagentTemperatureYieldSource
SulfonylationTHFNaH0°C → RT65-75%
Oxadiazole cyclizationEthanolK₂CO₃Reflux70%
Amide couplingDMFEDC/HOBtRT80-85%

Q. How should researchers validate structural integrity and purity?

Use a multi-technique approach:

  • NMR : Analyze splitting patterns for morpholine protons (δ 1.2–1.4 ppm, dimethyl groups) and isoxazole/oxadiazole protons (δ 7.3–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Monitor purity (>95%) using a C18 column (MeCN/H₂O gradient) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (if crystalline) .

Q. What preliminary biological assays are appropriate for activity screening?

Prioritize assays aligned with structural analogs:

  • Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative strains .
  • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ determination) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) . Note: Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonyl-morpholine group?

Address common bottlenecks:

  • Solvent selection : Replace THF with DCM to reduce side reactions during sulfonylation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance morpholine nucleophilicity .
  • Temperature control : Use gradual warming (0°C → RT) to suppress decomposition . Data contradiction: Higher yields (85%) reported with DMAP-assisted sulfonylation in acetonitrile , but reproducibility requires pH control.

Q. How to resolve discrepancies in NMR splitting patterns versus computational predictions?

Contradictions may arise from dynamic rotational barriers in the morpholine ring. Mitigation strategies:

  • Variable-temperature NMR : Probe conformational locking at low temperatures (−40°C) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental δ values .
  • 2D NMR : Use NOESY to confirm spatial proximity of dimethyl groups .

Q. What mechanistic studies are recommended to elucidate bioactivity?

  • Enzyme inhibition assays : Test against kinase targets (e.g., PI3K) linked to oxadiazole derivatives .
  • Molecular docking : Model interactions with COX-2 (PDB ID: 5KIR) to guide SAR .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation . Example finding: Analogous benzamide-oxadiazole hybrids showed COX-2 IC₅₀ = 1.2 μM .

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